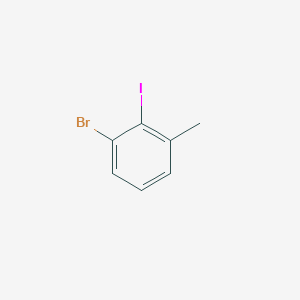

1-Bromo-2-iodo-3-methylbenzene

Descripción general

Descripción

1-Bromo-2-iodo-3-methylbenzene, commonly known as 1-BIMB, is a halogenated aromatic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is widely used as a reagent in organic synthesis, as well as a starting material in the production of polymers. 1-BIMB has been widely studied and its properties have been utilized in a variety of scientific fields, including materials science, biochemistry, and drug development.

Aplicaciones Científicas De Investigación

Thermochemistry Studies

1-Bromo-2-iodo-3-methylbenzene has been studied for its thermochemical properties. Researchers have conducted experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-2-methylbenzene and 1-bromo-3-methylbenzene, to evaluate a series of experimental measurements for internal consistency. These studies also involve quantum-chemical methods to calculate gas-phase enthalpies of formation for these compounds (Verevkin et al., 2015).

Synthetic Chemistry Applications

This compound has been used in various synthetic chemistry applications. For instance, it has been involved in the CuI-catalyzed coupling with beta-keto esters to lead to 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by intramolecular C-O bond formation, allowing for the synthesis of benzofurans with various substituents (Lu et al., 2007).

Chemical Transformation Studies

Research has explored the reaction of this compound with other compounds for chemical transformation purposes. For example, a study examined the cleavage of epoxides into halohydrins using elemental iodine and bromine in the presence of specific catalysts, showcasing the chemical reactivity of such bromo- and iodo-substituted compounds in producing vicinal iodo and bromo alcohols (Niknam & Nasehi, 2002).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2-iodo-3-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a proton on the aromatic ring with an electrophile . The downstream effects of this pathway result in the formation of a substituted benzene ring .

Pharmacokinetics

Based on its structure, we can infer that it may have low gastrointestinal absorption and may be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C for optimal stability . These conditions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling 1-Bromo-2-iodo-3-methylbenzene, one should avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propiedades

IUPAC Name |

1-bromo-2-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGPLEVEFFVKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679252 | |

| Record name | 1-Bromo-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869500-07-2 | |

| Record name | 1-Bromo-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)